Methyl chromane-7-carboxylate is an organic compound belonging to the chromane family, characterized by a chromane backbone substituted with a carboxylate group at the 7-position and a methyl ester at the carboxylic acid. This compound is of interest due to its potential biological activities and applications in synthetic organic chemistry.
Methyl chromane-7-carboxylate can be synthesized through various chemical reactions involving chromane derivatives. It is often obtained as a side product in the synthesis of other chromane compounds, which highlights its relevance in organic synthesis pathways. The compound is cataloged under the CAS Number 527681-32-9 and is available from chemical suppliers like Sigma-Aldrich and BenchChem .
Methyl chromane-7-carboxylate falls under the category of chroman derivatives, which are bicyclic compounds containing a benzene ring fused to a tetrahydrofuran ring. It is classified as an ester due to the presence of the methyl group attached to the carboxylate functional group.
The synthesis of methyl chromane-7-carboxylate can be approached through various methods, including:
In one reported synthesis, methyl 5-(benzyloxy)-2H-chromene-7-carboxylate was produced from a precursor through reduction with hydrogen over palladium on carbon, yielding a product that was purified via column chromatography . The yields for various synthetic routes can vary significantly based on reaction conditions such as temperature, solvent choice, and catalyst type.
Methyl chromane-7-carboxylate can undergo several chemical transformations:
The oxidation reactions typically involve mild oxidizing agents and can lead to products with enhanced biological activity or different pharmacological profiles.
Data from related studies suggest that compounds with similar structures may exhibit antioxidant properties or interact with cellular signaling pathways, potentially influencing processes such as inflammation or apoptosis.
Methyl chromane-7-carboxylate is typically characterized by:
Key chemical properties include:
Relevant analyses include Infrared Spectroscopy (IR) and Mass Spectrometry (MS), which confirm functional groups and molecular weight .
Methyl chromane-7-carboxylate has potential applications in various scientific fields:
Intramolecular cyclization represents a cornerstone in constructing the chromane core of methyl chromane-7-carboxylate. Friedel-Crafts alkylation is particularly effective, where phenolic substrates undergo electrophilic attack by adjacent carbonyl groups, forming the benzopyran ring. This method typically employs Lewis acids (e.g., AlCl₃) or Brønsted acids under moderate temperatures (60–120°C), achieving yields of 70–85% [1] [8]. A critical variant involves propargyl ether rearrangements, wherein propargyloxy-substituted benzoates undergo thermal cyclization (150–210°C) in high-boiling solvents like N,N-diethylaniline. This method installs the chromane scaffold and the C-7 carboxylate simultaneously, though regioselectivity challenges may arise with unsymmetrical substrates [9]. For example, cyclization of methyl 3-(propargyloxy)benzoate yields methyl chromane-7-carboxylate alongside minor isomers, requiring chromatographic separation (reported yield: 42–65%) .
Silver-catalyzed cyclizations offer enhanced regiocontrol for propargyl ether derivatives. Silver trifluoroacetate (5–10 mol%) catalyzes the conversion of propargyl ethers to chromene intermediates at 80°C, which isomerize to chromanes upon esterification. This method achieves >90% regioselectivity for the 7-carboxylate isomer [4] [9].
Table 1: Comparative Cyclization Methods for Chromane Ring Formation
Method | Conditions | Yield Range | Key Advantages/Limitations |
---|---|---|---|
Friedel-Crafts Alkylation | Phenol + β-ketoester, AlCl₃, 80°C | 70–85% | Robust; limited stereocontrol |
Thermal Propargyl Rearrangement | Propargyl ether, N,N-diethylaniline, 210°C | 42–65% | Direct C-7 functionalization; side products |
Silver-Catalyzed Cyclization | AgTFA (10 mol%), DCE, 80°C | 75–92% | High regioselectivity; expensive catalyst |
The Mitsunobu reaction enables stereospecific etherification for chromane precursors, particularly for oxygen alkylation at C-7 phenolic positions. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), this method couples ortho-hydroxycinnamates with alcohols to form ether-linked intermediates. Subsequent hydrogenation (Pd/C, H₂) or acid-catalyzed cyclization closes the chromane ring, installing the methyl carboxylate with inversion of configuration at chiral centers [4] [5]. Key advantages include:
A representative synthesis involves Mitsunobu coupling of 2-vinylphenols with methyl 3-hydroxypropanoate, followed by Pd-catalyzed hydrogenative cyclization. This affords methyl chromane-7-carboxylate in 68% yield over two steps [4] [10].
Propargyl groups serve as versatile handles for chromane functionalization. Sonogashira coupling introduces alkynes at C-6/C-8 positions using aryl halides and terminal alkynes, catalyzed by Pd/Cu systems. Subsequent hydrogenation or cyclization yields chromane carboxylates [7]. For methyl chromane-7-carboxylate, propargyl bromide alkylation of methyl 3,5-dihydroxybenzoate under phase-transfer conditions (K₂CO₃, 18-crown-6, DMF) selectively installs the propargyl ether at one oxygen. Thermal rearrangement then furnishes the chromane ester [7].
Table 2: Propargylation Conditions for Chromane Precursors
Substrate | Reagent | Catalyst/Base | Temperature/Time | Yield |
---|---|---|---|---|
Methyl 3,5-dihydroxybenzoate | Propargyl bromide | K₂CO₃, 18-crown-6, DMF | 80°C, 48 h | 30% |
3-Hydroxy-5-benzyloxybenzoate | Propargyl bromide | Cs₂CO₃, acetone | 55°C, 4 h | 42% |
Chiral malic acid derivatives serve as enantiopure building blocks for chromane synthesis. Diethyl (S)-malate undergoes decarboxylative coupling with ortho-quinone methides (generated in situ from 2-hydroxybenzyl alcohols) to form chromane-3-carboxylates with >98% ee. Hydrogenation then saturates the C3-C4 bond, yielding methyl chromane-7-carboxylate after esterification [4]. This strategy leverages the malate’s inherent chirality, transferring stereochemical information to the chromane core without racemization. Key steps include:
Enantioselective hydrogenation of chromene precursors provides efficient access to chiral chromanes. Using DuPhos-Rh catalysts (1–2 mol%), prochiral 7-methoxy-4-chromanone derivatives undergo hydrogenation (50–100 psi H₂) in methanol at 25°C, affording trans-configured chromanes with 92–99% ee. The carboxylate group enhances substrate chelation to the chiral catalyst, ensuring high facial selectivity [4]. Alternative systems include:
Kinetic resolution supplements asymmetric synthesis for racemic chromane carboxylates. Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) selectively hydrolyzes (S)-methyl chromane-7-carboxylate in vinyl acetate buffers, leaving the (R)-ester enantioenriched (E > 200) [8]. Alternatively, chiral auxiliaries like (R)-1-phenylethylamine form diastereomeric amides with racemic carboxylic acid precursors. These are separated by crystallization and cleaved to enantiopure acids (>99% ee), followed by re-esterification [4] [8].
Table 3: Asymmetric Synthesis and Resolution Methods
Method | Conditions | Enantioselectivity | Yield |
---|---|---|---|
Malate-Mediated Cyclization | Diethyl (S)-malate, TsCl, K₂CO₃, DMF, 80°C | >98% ee | 60–75% |
DuPhos-Rh Catalyzed Hydrogenation | [Rh-(R,R)-Et-DuPhos]⁺, 50 psi H₂, MeOH, 25°C | 92–99% ee | 85–95% |
Enzymatic Kinetic Resolution | CAL-B, vinyl acetate, pH 7.0 buffer, 30°C | E > 200 | 45% (max theoretical) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7